One efficient synthesis route for 2-methoxy-6-phenylpyrimidin-4-amine (WQE-134) involves several steps. The process starts with commercially available benzamidine hydrochloride and ethyl butyrylacetate, which undergo a condensation reaction to yield a pyrimidine intermediate. Subsequent reactions include bromination, nucleophilic aromatic substitution with 4-methoxyphenylboronic acid, and finally, ammonolysis to introduce the 4-amino group, resulting in the final compound. This optimized synthesis offers a scalable and cost-effective method for producing WQE-134, facilitating its further development and investigation as a potential therapeutic agent. []
The molecular structure of 2-methoxy-6-phenylpyrimidin-4-amine derivatives has been investigated extensively through X-ray crystallography and computational modeling studies. These studies provide insights into the spatial arrangement of atoms and functional groups within the molecule. This information is crucial for understanding its interactions with biological targets and for designing more potent and selective inhibitors. [, ]
2-Methoxy-6-phenylpyrimidin-4-amine derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2) [], histone methyltransferase EZH2 [], and dual inhibitors of nitric oxide and prostaglandin E2 production []. The mechanism of action for these inhibitors involves binding to the ATP-binding pocket of their respective target enzymes, thereby blocking their catalytic activity. The specific interactions responsible for their high affinity and selectivity are attributed to the unique structural features and electronic properties of the 2-methoxy-6-phenylpyrimidin-4-amine scaffold. For instance, the 2-methoxy and 6-phenyl substituents are believed to play a crucial role in determining the preferential binding to CDK2 over other CDK isoforms. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7